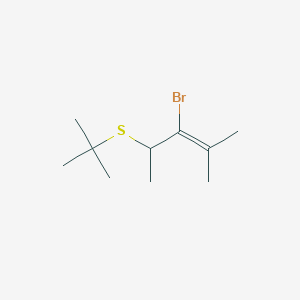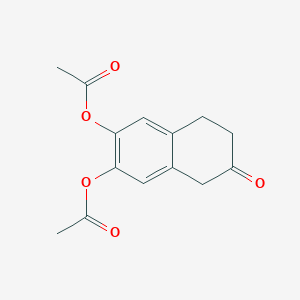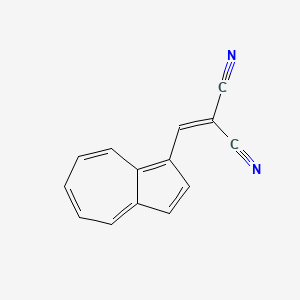
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid is an organic compound that belongs to the class of phenylmethanesulfonic acids It is characterized by the presence of a hydroxy group at the 2-position and a methoxy group at the 5-position on the phenyl ring, along with a methanesulfonic acid group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-methoxyphenyl)methanesulfonic acid can be achieved through several synthetic routes. One common method involves the sulfonation of 2-hydroxy-5-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the sulfonic acid group occurring at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the preparation of the starting materials, sulfonation, and purification of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanesulfonic acid group can be reduced to a sulfonamide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methoxybenzaldehyde or 2-hydroxy-5-methoxybenzoic acid.
Reduction: Formation of 2-hydroxy-5-methoxyphenylmethanesulfonamide.
Substitution: Formation of various substituted phenylmethanesulfonic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-5-methoxyphenyl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The methanesulfonic acid group can act as a strong acid, facilitating protonation and activation of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Similar structure but lacks the methanesulfonic acid group.
2-Hydroxy-5-methoxybenzaldehyde: Contains an aldehyde group instead of the methanesulfonic acid group.
2-Hydroxy-5-methoxyphenylphosphonic acid: Contains a phosphonic acid group instead of the methanesulfonic acid group.
Uniqueness
(2-Hydroxy-5-methoxyphenyl)methanesulfonic acid is unique due to the presence of the methanesulfonic acid group, which imparts distinct chemical properties such as strong acidity and the ability to form stable sulfonate esters and salts. This makes it a valuable compound for various chemical and biological applications.
Propiedades
Número CAS |
93240-51-8 |
|---|---|
Fórmula molecular |
C8H10O5S |
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
(2-hydroxy-5-methoxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C8H10O5S/c1-13-7-2-3-8(9)6(4-7)5-14(10,11)12/h2-4,9H,5H2,1H3,(H,10,11,12) |
Clave InChI |
LFDKZHMFUHRDDT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




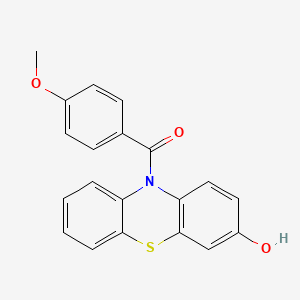


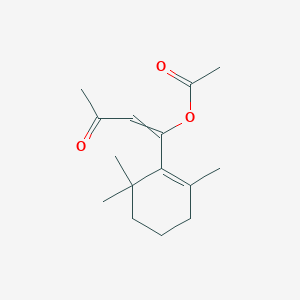
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
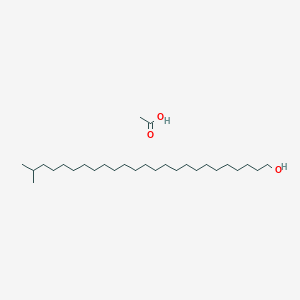
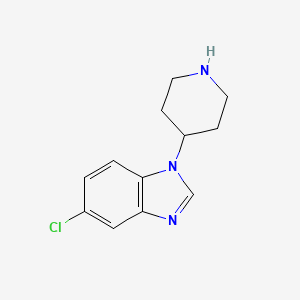
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
